The synthesis of BRD20322 involves several key steps, typically starting with commercially available precursors. The synthetic route may include:
The synthesis process may utilize various organic chemistry techniques, including:
BRD20322 has a complex molecular structure characterized by multiple rings and functional groups that contribute to its activity. The precise three-dimensional conformation can significantly influence its binding affinity to target proteins.
The molecular formula for BRD20322 is typically represented as CxHyNzOw, where x, y, z, and w denote the number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. Detailed structural data can be obtained through X-ray crystallography or computational modeling techniques.
BRD20322 may participate in various chemical reactions that are critical for its biological activity:
Kinetic studies can be performed to evaluate the rate of reaction between BRD20322 and its targets, providing insights into its mechanism of action.
The mechanism of action for BRD20322 involves its binding to specific bromodomains within target proteins. This binding disrupts the interaction between bromodomain-containing proteins and acetylated lysine residues on histones or other proteins, leading to altered gene expression profiles.
In vitro assays have demonstrated that BRD20322 effectively inhibits the proliferation of cancer cell lines by modulating transcriptional programs associated with cell growth and survival.
BRD20322 is typically characterized by:
Key chemical properties include:
Relevant data on these properties can be obtained through standard analytical methods such as High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC).
BRD20322 has significant potential in scientific research, particularly in:
BRD20322 (CAS# 2414154-84-8) is a synthetic small-molecule inhibitor of Streptococcus pyogenes Cas9 (spCas9) with the molecular formula C₂₇H₃₁N₃O₂ and a molecular weight of 429.56 g/mol. Its core structure features a hexahydropyrrolo[3,2-c]quinoline scaffold with three stereocenters, characteristic of martinelline-derived alkaloids [6] [8]. The compound includes a pyridin-3-ylethynyl moiety at the C8 position and a cyclohexyl carbonyl group at N1, contributing to its target engagement [5]. Key physicochemical properties include:
Table 1: Physicochemical Profile of BRD20322
Property | Value |
---|---|
Molecular Formula | C₂₇H₃₁N₃O₂ |
Molecular Weight | 429.56 g/mol |
CAS Number | 2414154-84-8 |
Topological Polar Surface Area | 54.1 Ų |
Stereochemistry | (3aS,4R,9bR) [8] |
Key Structural Features | Pyrroloquinoline core, alkyne linker |
The bicyclic framework enables conformational rigidity, while the pyridine ring enhances solubility in aqueous buffers. The compound's stereochemistry is critical: the iso-form (2986118-54-9) shows distinct biological activity due to altered spatial orientation [8].
The synthesis of BRD20322 leverages pyrrolo[3,2-c]quinoline scaffold assembly, historically used for martinelline alkaloids [6]. Key synthetic strategies include:
Scaffold Construction
Optimization for CRISPR Inhibition
Table 2: Structure-Activity Relationship (SAR) Highlights
Modification Site | Biological Impact |
---|---|
C8 Alkyne linker | ↑ spCas9-DNA disruption (pyridine > phenyl) |
N1 Cyclohexyl carbonyl | ↑ Cell permeability vs. guanidine analogs |
C4 Hydroxymethyl | Essential for inhibition (loss upon methylation) |
Core stereochemistry | (3aS,4R,9bR) > epimeric mixtures [6] |
BRD20322 exhibits enhanced metabolic stability and cell membrane penetration due to structural engineering:
Membrane Permeability
Stability Metrics
Table 3: Permeability and Stability Parameters
Parameter | Value/Observation |
---|---|
Transport Mechanism | Passive diffusion (nonmediated) |
Permeability vs. peptides | 150-fold ↑ vs. bicyclic peptidyl inhibitors [4] |
Plasma half-life | >6 hours (human) |
Metabolic vulnerability | Resistant to CYP3A4 oxidation |
Storage stability | Stable >6 months at -20°C in inert atmosphere |
The reversible bicyclization strategy—originally developed for peptidyl drugs—confers protease resistance while maintaining intracellular bioactivity. Upon cellular entry, cytoplasmic reductases cleave disulfide bonds, regenerating the active mono cyclic form [4].
CAS No.: 3225-82-9
CAS No.: 151436-49-6
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6